N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a chlorophenyl group, and a methylphenoxyacetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the pyrrolidinone ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methylphenoxyacetamide Moiety: This can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced via a reaction with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or chlorophenyl groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide can be compared with other compounds that have similar structural features, such as:
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide: Similar structure but with a different position of the methyl group on the phenoxy ring.
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-3-2-4-17(9-13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-5-14(20)6-8-16/h2-9,15H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFJMMLMIQSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.